6H-Thiopyrano[3,2-d]pyrimidine
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Overview
Description
6H-Thiopyrano[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system consisting of a thiopyran ring and a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thiopyrano[3,2-d]pyrimidine typically involves cyclization reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives. This reaction is often carried out in aqueous ethanol at room temperature using photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts under visible light-mediated conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the Knoevenagel-Michael cyclocondensation reaction suggests potential for industrial application. The reaction’s high yield, energy efficiency, and operational simplicity make it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6H-Thiopyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can modify the thiopyran ring, affecting the compound’s electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dioxane and may require catalysts or light-mediated activation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce aryl or alkyl groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for synthesizing more complex heterocyclic systems.
Mechanism of Action
The mechanism by which 6H-Thiopyrano[3,2-d]pyrimidine exerts its effects involves the inhibition of PDE4B. This enzyme plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE4B, this compound increases cAMP levels, leading to anti-inflammatory effects .
Comparison with Similar Compounds
6H-Thiopyrano[3,2-d]pyrimidine can be compared to other heterocyclic compounds with similar structures, such as:
Pyrano[2,3-d]pyrimidine: This compound features a fused pyran and pyrimidine ring system but lacks the sulfur atom present in this compound.
Thiopyrano[2,3-d]pyrimidine: Similar to this compound but with different ring fusion patterns, affecting its chemical reactivity and biological activity.
Pyrazolo[4,3-d]pyrimidine: This compound has a fused pyrazole and pyrimidine ring system and is known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific ring fusion and sulfur atom, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
33526-08-8 |
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Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
6H-thiopyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-2,4-5H,3H2 |
InChI Key |
PHQVXPYZZSPBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=NC=C2S1 |
Origin of Product |
United States |
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